molecular formula C13H12N2O3 B1528732 4-(Cyclopropylmethoxy)quinazoline-2-carboxylic acid CAS No. 1443980-75-3

4-(Cyclopropylmethoxy)quinazoline-2-carboxylic acid

Cat. No.: B1528732
CAS No.: 1443980-75-3
M. Wt: 244.25 g/mol
InChI Key: FLWJDDRNYMMTJT-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)quinazoline-2-carboxylic acid is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-bacterial activities

Preparation Methods

The synthesis of 4-(Cyclopropylmethoxy)quinazoline-2-carboxylic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.

    Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via an etherification reaction using cyclopropylmethanol and a suitable base.

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

4-(Cyclopropylmethoxy)quinazoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline-2,4-dicarboxylic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of 4-(cyclopropylmethoxy)quinazoline-2-methanol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)quinazoline-2-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile agent in drug development .

Comparison with Similar Compounds

4-(Cyclopropylmethoxy)quinazoline-2-carboxylic acid can be compared with other quinazoline derivatives, such as:

The unique combination of the cyclopropylmethoxy group and the quinazoline core in this compound contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

4-(cyclopropylmethoxy)quinazoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-13(17)11-14-10-4-2-1-3-9(10)12(15-11)18-7-8-5-6-8/h1-4,8H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWJDDRNYMMTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC(=NC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601216088
Record name 2-Quinazolinecarboxylic acid, 4-(cyclopropylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443980-75-3
Record name 2-Quinazolinecarboxylic acid, 4-(cyclopropylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443980-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinazolinecarboxylic acid, 4-(cyclopropylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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